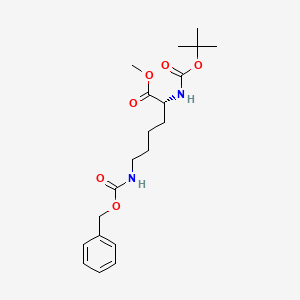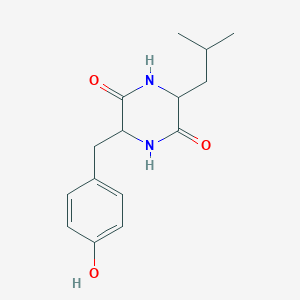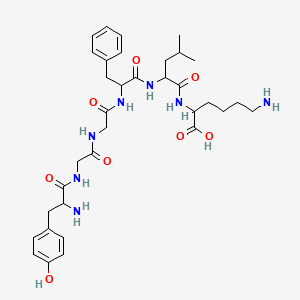
Quinquenoside R1
Vue d'ensemble
Description
Quinquenoside R1 is a ginsenoside, a type of saponin compound, derived from the roots of Panax quinquefolius, commonly known as American ginseng. This compound is known for its various pharmacological properties and has been extensively studied for its potential health benefits. This compound is characterized by its complex molecular structure, which includes multiple sugar moieties attached to a dammarane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinquenoside R1 is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves several steps, including extraction, purification, and identification. The extraction is usually performed using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction from Panax quinquefolius roots. The roots are first dried and then subjected to solvent extraction. The extract is then concentrated and purified using chromatographic methods. The final product is obtained after several rounds of purification to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Quinquenoside R1 undergoes various chemical reactions, including hydrolysis, dehydration, decarboxylation, and isomerization. These reactions are crucial for transforming this compound into other bioactive compounds.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or enzymatic conditions to break down the glycosidic bonds.
Dehydration: Often carried out under high-temperature conditions to remove water molecules.
Decarboxylation: Usually involves heating in the presence of a catalyst to remove carbon dioxide.
Isomerization: Can be induced by changes in pH or temperature to convert the compound into different isomeric forms.
Major Products Formed
The major products formed from these reactions include various less-polar ginsenosides and other bioactive metabolites. These transformations enhance the biological activity and pharmacological properties of the original compound.
Applications De Recherche Scientifique
Quinquenoside R1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reference compound for the identification and quantification of ginsenosides in various ginseng products. It is also studied for its chemical properties and potential modifications to enhance its stability and bioavailability.
Biology
In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent. Studies have shown that it can modulate various signaling pathways and exhibit anti-inflammatory, antioxidant, and anticancer activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular health, immune function, and metabolic disorders. Clinical studies are ongoing to evaluate its efficacy and safety in treating various diseases.
Industry
In the industry, this compound is used in the production of health supplements and functional foods. Its inclusion in these products is based on its potential health benefits and its ability to enhance the overall efficacy of the formulations.
Mécanisme D'action
The mechanism of action of quinquenoside R1 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of several enzymes and receptors, leading to its diverse pharmacological effects. For example, this compound can inhibit the activity of inflammatory mediators, enhance antioxidant defenses, and induce apoptosis in cancer cells. These actions are mediated through the regulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
Comparaison Avec Des Composés Similaires
Quinquenoside R1 is unique among ginsenosides due to its specific structure and biological activities. Similar compounds include other ginsenosides such as ginsenoside Rb1, ginsenoside Rg1, and ginsenoside Rh1. While these compounds share a common dammarane skeleton, they differ in the number and position of sugar moieties attached to the aglycone. This structural variation results in different pharmacological properties and biological activities.
List of Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rg1
- Ginsenoside Rh1
- Ginsenoside Rd
- Ginsenoside Re
Each of these compounds has its unique set of biological activities and potential health benefits, making them valuable for various therapeutic applications.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCPECPLQRJNL-GWNBYJSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H94O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316745 | |
| Record name | Quinquenoside R1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1151.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85013-02-1 | |
| Record name | Quinquenoside R1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinquenoside R1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B3029902.png)



![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)



![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)
![7,18-bis[(4-methoxyphenyl)methyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3029915.png)



